1-(4-Aminophenyl)methanesulfonamide

概要

説明

“1-(4-Aminophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is typically in a solid state and should be stored at room temperature .

Molecular Structure Analysis

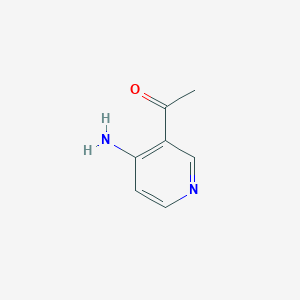

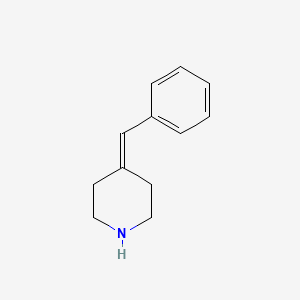

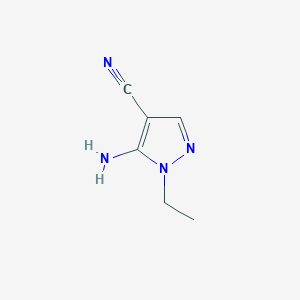

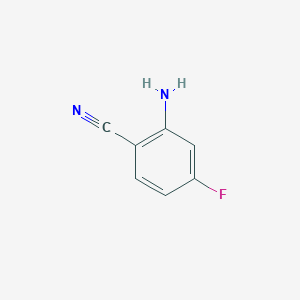

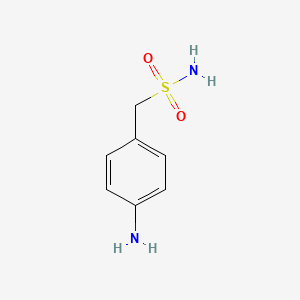

The molecular structure of “1-(4-Aminophenyl)methanesulfonamide” consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The InChI code for this compound is 1S/C7H10N2O2S/c1-5(2,3)4/h1H3, (H2,2,3,4) .Chemical Reactions Analysis

Sulfonamides, including “1-(4-Aminophenyl)methanesulfonamide”, are generally unreactive. They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Physical And Chemical Properties Analysis

“1-(4-Aminophenyl)methanesulfonamide” is a solid at room temperature. Its melting point is predicted to be 124.45° C . The compound has a molecular weight of 186.23 and a molecular formula of C7H10N2O2S .科学的研究の応用

Methane as a Resource

Methane, a component associated with 1-(4-Aminophenyl)methanesulfonamide, is an abundant gas with a wide array of applications in energy, heating, and transport. Methanotrophs, bacteria that utilize methane as their sole carbon source, present a myriad of potential biotechnological applications. These bacteria can generate various valuable products from methane, including single-cell protein, biopolymers, nanotechnology components, and various metabolites like methanol and formaldehyde. They can also be genetically engineered to produce new compounds like carotenoids. Some enzymes produced by these bacteria, such as dehydrogenases, oxidase, and catalase, are valuable due to their high conversion efficiencies. Additionally, methanotrophs have applications in bioremediation, chemical transformation, wastewater denitrification, and possibly in direct electricity generation (Strong, Xie, & Clarke, 2015).

Methane in Plant Physiology

Methane, closely related to the chemical structure of 1-(4-Aminophenyl)methanesulfonamide, plays a role in plant physiology. It's traditionally viewed as physiologically inert but has shown diverse biological functions in animals, such as anti-inflammatory and antioxidant properties. In plants, methane is considered a potential gaseous signaling molecule. Although its biosynthetic and metabolic pathways are not fully understood, it's known to enhance plant tolerance against various abiotic stresses and promote root development. Methane can interact with reactive oxygen species and other signaling molecules, suggesting that it might be part of plants' survival strategies (Li, Wei, & Shen, 2019).

Sulfonamide Inhibitors

Sulfonamide compounds, a category to which 1-(4-Aminophenyl)methanesulfonamide belongs, are a significant class of synthetic bacteriostatic antibiotics, used for the therapy of bacterial infections. These compounds have applications beyond their antibacterial properties. They are utilized in various treatments, including as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. This illustrates the compound's versatility and the breadth of its applications in scientific research (Gulcin & Taslimi, 2018).

特性

IUPAC Name |

(4-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOKQYEVIDMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445328 | |

| Record name | 1-(4-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)methanesulfonamide | |

CAS RN |

4403-84-3 | |

| Record name | 1-(4-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。